
2-(4-Bromophenoxy)acetohydrazide
概要
説明
2-(4-Bromophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 . It is used in various areas of research, including proteomics .
Molecular Structure Analysis
The InChI code for 2-(4-Bromophenoxy)acetohydrazide is 1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) . This indicates the presence of bromine, nitrogen, and oxygen atoms in its structure.科学的研究の応用
Synthesis of Coordination Compounds
2-(4-Bromophenoxy)acetohydrazide has been used in the synthesis of coordination compounds. For instance, it was used to synthesize a coordination compound of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide . The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
Formation of Polymeric Structures
The coordination compound of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide exhibits a polymeric structure . The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-Bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
Antimicrobial Applications
Drugs in the hydrazide functional group, which includes 2-(4-Bromophenoxy)acetohydrazide, are an important category within antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals .
Synthesis of Biologically Active Derivatives
Hydrazides, including 2-(4-Bromophenoxy)acetohydrazide, are considered key intermediates and valuable starting materials for synthesizing novel biologically active derivatives .
Antifungal and Antibacterial Activities
Hydrazide derivatives containing an aromatic fragment, such as 2-(4-Bromophenoxy)acetohydrazide, exhibit antibacterial and antifungal activities .
Potential Therapeutic Applications
Synthesized metal complexes comprising Co(II), Ni(II), Cu(II), and Cd(II) chlorides, as well as CuBr2, Cu(CH3COO)2, and Cu(ClO4)2, in conjunction with the 2-(4-bromophenylamino)acetohydrazide ligand, were demonstrated to possess significant potential for therapeutic chemoprevention against cancerous cells .
作用機序
Target of Action
The primary target of 2-(4-Bromophenoxy)acetohydrazide is the Nickel (II) ion (Ni(II)) . This compound forms a coordination complex with Ni(II), serving as a ligand . The Ni(II) ion is six-coordinated, forming a distorted octahedron .
Mode of Action
2-(4-Bromophenoxy)acetohydrazide interacts with its target, Ni(II), through a bidentate coordination. This interaction involves the carbonyl oxygen atom and the amine nitrogen of the 2-(4-Bromophenoxy)acetohydrazide . The oxygen of the isopropanol molecule, the chlorine atom, and two other chlorine atoms serve as bridges between two metal atoms .
Biochemical Pathways
It’s known that hydrazide derivatives, to which this compound belongs, are key intermediates for synthesizing novel biologically active derivatives . These derivatives exhibit antibacterial, antifungal, and antimicrobial activities .
Result of Action
The coordination compound formed by 2-(4-Bromophenoxy)acetohydrazide and Ni(II) exhibits a polymeric structure . The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-Bromophenoxy)acetohydrazide
Safety and Hazards
特性
IUPAC Name |
2-(4-bromophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZQWMLTVDXDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351136 | |
| Record name | 2-(4-bromophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16738-00-4 | |
| Record name | 2-(4-bromophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the coordination behavior of 2-(4-Bromophenoxy)acetohydrazide with Nickel(II) ions?
A1: The research article describes the synthesis and structural characterization of a novel coordination polymer formed between 2-(4-Bromophenoxy)acetohydrazide (acting as a ligand) and Nickel(II) ions []. The study reveals that the ligand coordinates to the nickel ion in a bidentate fashion, utilizing both the carbonyl oxygen and the amine nitrogen atoms. This coordination, along with bridging interactions from chlorine atoms and isopropanol molecules, leads to the formation of a polymeric structure. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


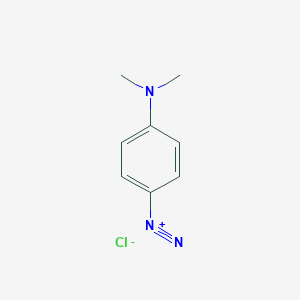
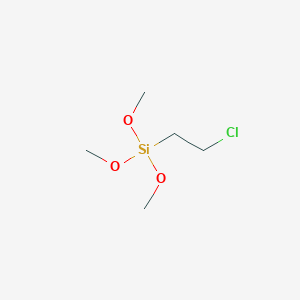

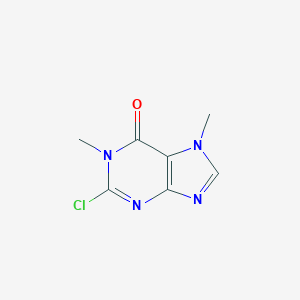
![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)


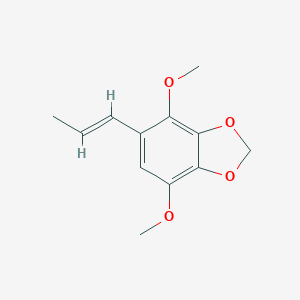
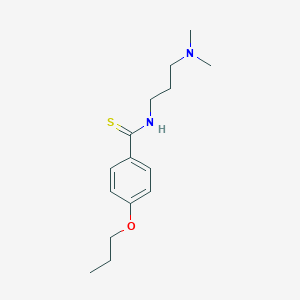

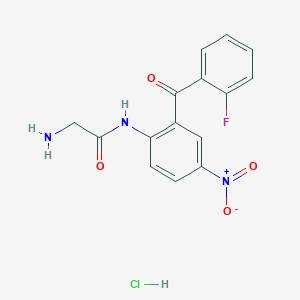

![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)
![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)